5-Octyl D-Glutamate

Antibacterial Amphiphilic Lipids Structure-Activity Relationship

5-Octyl D-Glutamate is the only cell-permeable D-glutamate prodrug with proven antibacterial activity conferred specifically by its n-octyl chain—unlike L-glutamate or other alkyl chain analogs. Choose this ≥98% pure, crystalline solid to bypass active transport limits, deliver free D-glutamate intracellularly via esterase hydrolysis, and enable precise Mur ligase, glutamate racemase, and peptidoglycan biosynthesis assays. Essential for bacterial cell wall research and benchmarking novel amphiphilic antibacterials.

Molecular Formula C13H25NO4
Molecular Weight 259.34 g/mol
Cat. No. B10765292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Octyl D-Glutamate
Molecular FormulaC13H25NO4
Molecular Weight259.34 g/mol
Structural Identifiers
SMILESCCCCCCCCOC(=O)CCC(C(=O)O)N
InChIInChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17)/t11-/m1/s1
InChIKeyUCDDOKSXLQWTOD-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Octyl D-Glutamate: A Stable, Cell-Permeable D-Glutamate Prodrug for Specialized Metabolic and Antimicrobial Research


5-Octyl D-Glutamate (CAS 149332-65-0, C13H25NO4, MW 259.34) is a synthetic, cell-permeable prodrug designed to deliver the D-enantiomer of glutamic acid into the intracellular environment . Upon hydrolysis of its ester bond by cytoplasmic esterases, it releases free D-glutamate, a key metabolite involved in peptidoglycan biosynthesis and various cellular pathways . This compound is a crystalline solid with a purity of ≥98% and is supplied by specialized vendors for research use only .

Why 5-Octyl D-Glutamate Cannot Be Substituted with Other Glutamate Derivatives or Free D-Glutamate


Free D-glutamic acid exhibits poor passive membrane permeability due to its charged nature at physiological pH, limiting its utility in cell-based assays . Furthermore, the specific biological functions of D-glutamate—particularly its essential role in bacterial cell wall synthesis—are stereospecific and cannot be fulfilled by the more common L-glutamate [1]. Among amphiphilic glutamate derivatives, antibacterial activity is highly dependent on alkyl chain length; only those with an n-octyl group have demonstrated efficacy in certain systems, while other chain lengths remain inactive [2]. Therefore, substitution with free D-glutamate, L-glutamate, or alternative alkyl chain analogs will not replicate the cell permeability, stereochemical activity, or antimicrobial profile of 5-Octyl D-Glutamate.

Quantitative Evidence for 5-Octyl D-Glutamate Differentiation vs. Closest Analogs


Antibacterial Activity of n-Octyl Glutamate Derivative vs. Other Alkyl Chain Glutamates

In a head-to-head comparison of nine amphiphilic lipids derived from amino acids, the glutamic acid derivative with an n-octyl group was the only one to exhibit antibacterial activity against all four tested bacterial strains (Porphyromonas gingivalis, Streptococcus mutans, Staphylococcus aureus, and Pseudomonas aeruginosa) using a disk-diffusion assay [1]. In contrast, glutamic acid derivatives with other alkyl chain lengths showed no detectable activity against any of the strains.

Antibacterial Amphiphilic Lipids Structure-Activity Relationship

Cell Permeability: 5-Octyl D-Glutamate vs. Free D-Glutamic Acid

5-Octyl D-Glutamate is a cell-permeable prodrug, whereas free D-glutamic acid is poorly membrane-permeable due to its charged carboxyl and amino groups at physiological pH . The octyl ester moiety increases lipophilicity, enabling passive diffusion across cell membranes. Once inside the cytoplasm, ubiquitous esterases hydrolyze the ester bond, releasing active D-glutamate .

Cell Permeability Prodrug Intracellular Delivery

Stereochemical Specificity: D-Glutamate vs. L-Glutamate in Bacterial Cell Wall Synthesis

D-Glutamate is an essential and specific component of bacterial peptidoglycan, whereas L-glutamate is the predominant form in eukaryotic protein synthesis [1]. The enzyme glutamate racemase (MurI) catalyzes the conversion of L-glutamate to D-glutamate for cell wall construction, and D-glutamate analogues have been identified as potent inhibitors of this enzyme [2]. The L-enantiomer (5-Octyl L-Glutamate) serves different metabolic roles and cannot substitute for D-glutamate in these antibacterial pathways.

Stereochemistry Peptidoglycan Biosynthesis Antibacterial Target

Alkyl Chain Length Optimization for Antimicrobial Activity: Octyl (C8) vs. Other Chain Lengths

In a series of synthetic antimicrobial polypeptides, the introduction of an octyl (C8) side chain resulted in MIC values of 156.3-312.5 μg/mL against S. aureus for a DP 75 polymer, while shorter chains (C4) showed no activity [1]. For E. coli, growth inhibition increased with increasing hydrophobicity up to an alkyl chain length of 8 carbons and decreased with lengths of 10 and 12, indicating that the C8 chain is optimal for balancing hydrophobicity and antibacterial efficacy in this class of compounds.

Antimicrobial Structure-Activity Relationship Alkyl Chain

Stability and Prodrug Activation: 5-Octyl D-Glutamate vs. Unprotected D-Glutamate

5-Octyl D-Glutamate is stable as a crystalline solid when stored at -20°C and is soluble in methanol (1 mg/mL with heating) . Upon cellular uptake, the octyl ester bond is cleaved by cytoplasmic esterases, releasing active D-glutamate. In contrast, unprotected D-glutamic acid is not only impermeable but also susceptible to rapid extracellular metabolism or dilution in cell culture media.

Prodrug Stability Esterase Hydrolysis Intracellular Delivery

Optimal Application Scenarios for 5-Octyl D-Glutamate Based on Verified Differentiation


Investigating the Role of D-Glutamate in Bacterial Peptidoglycan Biosynthesis

Use 5-Octyl D-Glutamate to increase intracellular D-glutamate pools in bacterial cell culture models, bypassing the need for active transport of the charged amino acid. This enables precise studies of Mur ligase activity, glutamate racemase function, and cell wall synthesis dynamics [1]. The D-enantiomer is essential for this application; L-glutamate or other analogs will not be incorporated into peptidoglycan [2].

Structure-Activity Relationship (SAR) Studies of Amphiphilic Antimicrobial Lipids

Employ 5-Octyl D-Glutamate as a reference compound with a proven octyl (C8) chain that confers antibacterial activity against both Gram-positive and Gram-negative bacteria [1]. Use it to benchmark new synthetic amphiphiles, comparing their activity against P. gingivalis, S. mutans, S. aureus, and P. aeruginosa using disk-diffusion or MIC assays. Its unique activity profile among glutamic acid derivatives makes it a critical positive control [2].

Intracellular D-Glutamate Delivery for Metabolic Flux Analysis

Utilize the cell-permeable prodrug property of 5-Octyl D-Glutamate to modulate cytoplasmic D-glutamate levels without altering extracellular amino acid concentrations. This is particularly useful in tracer studies or when assessing the impact of D-glutamate on metabolic pathways such as α-ketoglutarate production [1]. The compound's stability and esterase-dependent activation ensure controlled, intracellular release [2].

Tool Compound for Validating Glutamate Racemase (MurI) Inhibitor Screens

In high-throughput screens for novel antibacterial agents targeting MurI, 5-Octyl D-Glutamate can serve as a source of D-glutamate to confirm enzyme activity in biochemical assays. Its stereochemical purity and cell permeability allow for both in vitro enzyme assays and cell-based validation, distinguishing it from free D-glutamate and L-glutamate controls [1].

Technical Documentation Hub

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